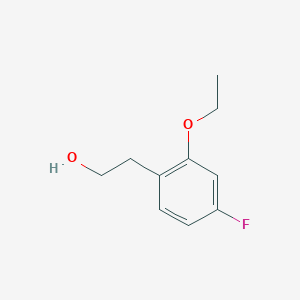

2-Ethoxy-4-fluorophenethyl alcohol

Description

2-Ethoxy-4-fluorophenethyl alcohol is a fluorinated aromatic alcohol featuring a phenethyl backbone (a benzene ring with a two-carbon chain terminating in a hydroxyl group). The compound is substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom at the 4-position of the benzene ring. Structural analogs and related compounds (e.g., benzyl alcohol derivatives, phenethyl alcohols with varying substituents) suggest its applications in specialized organic synthesis and intermediate roles .

Properties

IUPAC Name |

2-(2-ethoxy-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSIEHRHQUHHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where 2-ethoxy-4-fluorobenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol.

Industrial Production Methods

Industrial production of 2-Ethoxy-4-fluorophenethyl alcohol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorophenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: 2-Ethoxy-4-fluorobenzaldehyde or 2-Ethoxy-4-fluorobenzoic acid.

Reduction: 2-Ethoxy-4-fluorophenethyl hydrocarbon.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-fluorophenethyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-ethoxy-4-fluorophenethyl alcohol with three related compounds, emphasizing molecular attributes, substituent effects, and applications.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility The ethoxy group in 2-ethoxy-4-fluorophenethyl alcohol increases steric hindrance and lipophilicity compared to the methoxy group in 4-methoxybenzyl alcohol. This may enhance its solubility in nonpolar solvents, favoring use in hydrophobic reaction systems .

Molecular Weight and Functional Group Impact The phenethyl backbone (vs. benzyl alcohol derivatives) adds a two-carbon chain, increasing molecular weight and flexibility. This structural difference may influence binding affinity in receptor-targeted applications . 2-(4-Fluorophenyl)ethanol (MW 140.16) lacks the ethoxy group, resulting in lower molecular weight and simpler reactivity profiles, often utilized in basic aromatic alcohol studies .

Hazard Profiles: 4-Methoxybenzyl alcohol carries specific handling guidelines (e.g., avoiding prolonged skin contact), suggesting that ethoxy-fluorinated analogs may require similar precautions despite lacking explicit hazard data .

Research Findings and Limitations

- Synthetic Utility : Ethoxy and fluorine substituents are frequently employed to modulate bioavailability in drug candidates. For example, fluorinated phenethyl alcohols are precursors to kinase inhibitors and antimicrobial agents .

- Data Gaps : Direct experimental data (e.g., melting/boiling points, toxicity) for 2-ethoxy-4-fluorophenethyl alcohol are absent in the provided evidence. Comparisons rely on extrapolation from benzyl alcohol analogs and phenethyl derivatives.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-ethoxy-4-fluorophenethyl alcohol is . The presence of the ethoxy group and fluorine atom is significant as these modifications can influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity.

While specific mechanisms for 2-ethoxy-4-fluorophenethyl alcohol are not well-documented, compounds with similar structures often interact with various biological targets. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioactivity due to their ability to modulate enzyme interactions and receptor binding affinities. This may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.

Biological Activity Data

The following table summarizes reported biological activities associated with 2-ethoxy-4-fluorophenethyl alcohol and related compounds:

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various fluorinated phenethyl alcohols, including 2-ethoxy-4-fluorophenethyl alcohol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Anti-inflammatory Effects : In a pharmacological study, derivatives of phenethyl alcohol were tested for their ability to inhibit COX enzymes. The findings suggested that modifications such as fluorination can enhance anti-inflammatory properties .

- Cancer Cell Line Studies : Research into the anticancer effects of phenethyl alcohol derivatives revealed that certain modifications led to increased cytotoxicity against specific cancer cell lines. This suggests that 2-ethoxy-4-fluorophenethyl alcohol may also possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.